

Divitren: A Technical Overview of its Active Components - Estradiol and Medroxyprogesterone

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Compound of Interest

Compound Name: *Divitren*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Divitren is a combination hormone replacement therapy (HRT) medication containing two active pharmaceutical ingredients: Estradiol and Medroxyprogesterone Acetate. This technical guide provides an in-depth analysis of the chemical structures, physicochemical properties, and mechanisms of action of these two components. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Estradiol: The Estrogenic Component

Estradiol is a naturally occurring estrogen, a primary female sex hormone. In **Divitren**, it serves to supplement or replace the endogenous estrogen that declines after menopause, alleviating associated symptoms.

Chemical Structure and Properties

Estradiol is a steroid hormone with a characteristic four-ring cyclopentanoperhydrophenanthrene nucleus.^{[1][2]} Its chemical structure features hydroxyl groups at positions 3 and 17, which are crucial for its biological activity.

Chemical Identifiers:

- IUPAC Name: (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[2]
- CAS Number: 50-28-2[2]
- Molecular Formula: C₁₈H₂₄O₂[2]
- Molecular Weight: 272.38 g/mol [2]

The physicochemical properties of Estradiol are summarized in the table below.

Property	Value	Reference
Melting Point	178-179 °C	[3]
Solubility	Practically insoluble in water; soluble in acetone, sparingly soluble in ethanol.	[3]
logP (Octanol/Water Partition Coefficient)	4.01	[4]
pKa	10.46	[4]

Mechanism of Action and Signaling Pathways

Estradiol exerts its effects by binding to and activating estrogen receptors (ERs), primarily ER α and ER β . [5] These receptors are located in the nucleus and at the plasma membrane, leading to both genomic and non-genomic signaling pathways. [6][7]

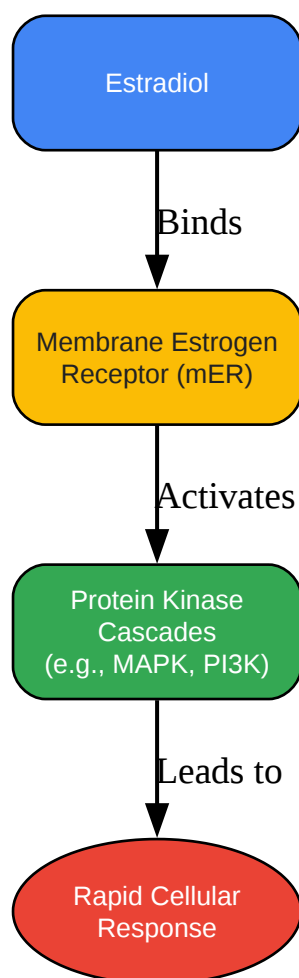
Genomic Signaling Pathway: The classical mechanism involves the binding of estradiol to nuclear ERs. This complex then dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. [6][8]



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Caption: Genomic signaling pathway of Estradiol.

Non-Genomic Signaling Pathway: Estradiol can also initiate rapid signaling cascades by binding to membrane-associated ERs (mERs). This leads to the activation of various protein kinase pathways, such as the MAPK and PI3K pathways, influencing cellular functions independent of gene transcription.[7][8]



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Caption: Non-genomic signaling pathway of Estradiol.

Medroxyprogesterone Acetate: The Progestogenic Component

Medroxyprogesterone acetate (MPA) is a synthetic progestin, a derivative of progesterone. In **Divitren**, it is included to oppose the effects of estrogen on the endometrium, reducing the risk of endometrial hyperplasia and cancer in women with a uterus.

Chemical Structure and Properties

MPA is a steroid with a pregnane skeleton. The acetate group at position 17 enhances its progestational activity and oral bioavailability.

Chemical Identifiers:

- IUPAC Name: (6 α)-17-(Acetyloxy)-6-methylpregn-4-ene-3,20-dione[9]
- CAS Number: 71-58-9[9]
- Molecular Formula: C₂₄H₃₄O₄[9]
- Molecular Weight: 386.52 g/mol [9]

The physicochemical properties of Medroxyprogesterone Acetate are summarized in the table below.

Property	Value	Reference
Melting Point	206-207 °C	[10]
Solubility	Insoluble in water; freely soluble in chloroform, soluble in acetone and dioxane, sparingly soluble in alcohol and methanol.	[11]
logP (Octanol/Water Partition Coefficient)	3.5	[12]

Mechanism of Action and Signaling Pathways

MPA primarily acts by binding to and activating progesterone receptors (PRs), which are nuclear receptors similar to ERs.[13]

Progesterone Receptor Signaling Pathway: Upon binding to MPA, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The MPA-PR complex then binds to Progesterone Response Elements (PREs) on the DNA, regulating the transcription of target genes. This leads to the differentiation of the endometrium and inhibition of gonadotropin secretion.^{[14][15]}



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Caption: Progesterone receptor signaling pathway of Medroxyprogesterone Acetate.

Experimental Protocols

The quantification of Estradiol and Medroxyprogesterone Acetate in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The most common and sensitive methods are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Estradiol in Serum by LC-MS/MS

Objective: To determine the concentration of Estradiol in human serum.

Methodology:

- Sample Preparation:
 - To a 1.0 mL serum sample, add an internal standard (e.g., deuterated Estradiol).
 - Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
 - Evaporate the organic layer to dryness under a stream of nitrogen.
 - Reconstitute the residue in a mobile phase-compatible solvent.
- Chromatographic Separation:

- Inject the reconstituted sample into a reverse-phase C18 HPLC column.
- Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium fluoride to enhance ionization.
- Mass Spectrometric Detection:
 - Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
 - Monitor the specific precursor-to-product ion transitions for Estradiol and its internal standard in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Construct a calibration curve using standards of known concentrations.
 - Calculate the concentration of Estradiol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification of Medroxyprogesterone Acetate in Serum by LC-MS/MS

Objective: To determine the concentration of Medroxyprogesterone Acetate in human serum.

Methodology:

- Sample Preparation:
 - To a 1.0 mL serum sample, add an internal standard (e.g., deuterated MPA).
 - Perform protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) for sample clean-up.
 - Evaporate the eluate to dryness and reconstitute in the mobile phase.
- Chromatographic Separation:

- Separate the analyte on a C18 or similar reverse-phase HPLC column.
- Employ a gradient elution with a mobile phase typically composed of water and an organic modifier like acetonitrile or methanol.
- Mass Spectrometric Detection:
 - Use a tandem mass spectrometer with an ESI source operating in positive ion mode.
 - Monitor the characteristic MRM transitions for MPA and its internal standard.
- Data Analysis:
 - Generate a calibration curve from standards of known MPA concentrations.
 - Quantify MPA in the serum samples based on the peak area ratios relative to the calibration curve.

Conclusion

Divitren combines the well-characterized steroid hormones Estradiol and Medroxyprogesterone Acetate to provide effective hormone replacement therapy. Understanding their distinct chemical structures, physicochemical properties, and mechanisms of action is fundamental for the development of improved therapeutic strategies and for conducting further research in the field of endocrinology and women's health. The provided experimental protocols for their quantification offer a basis for robust and reliable bioanalytical method development.

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